Ethyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate

Polymer Chemistry Radical Polymerization Vinylpyrazole Kinetics

Researchers seeking a polymerizable pyrazole building block often struggle with the lack of vinyl-functionalized variants. Ethyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate solves this by providing three orthogonal handles (ethyl ester at C-3, N-methyl at N-1, and a unique 5-vinyl group) that enable radical polymerization, Heck coupling, and thiol-ene click chemistry-functionalities absent in the non-vinyl analog (CAS 88529-79-7). • Radical polymerization (AIBN, DMF/MeOH) yields functional poly(pyrazole) materials for metal-chelating resins and proton-conducting membranes. • The 5-vinyl motif shows kinetic polymerization advantage over 3-vinyl regioisomers and enables orthogonal protection strategies in complex molecule synthesis. • The ethyl ester can be hydrolysed or amidated for SAR exploration; the vinyl group maintains critical contacts in DNA gyrase B inhibition (Gram-positive antibacterial activity). • Supplied exclusively via custom synthesis at ≥95% purity; each batch is quality-controlled for research and development use.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B11909256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=C1)C=C)C
InChIInChI=1S/C9H12N2O2/c1-4-7-6-8(10-11(7)3)9(12)13-5-2/h4,6H,1,5H2,2-3H3
InChIKeyILXCKQQFILNXMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Methyl-5-Vinyl-1H-Pyrazole-3-Carboxylate (CAS 1804160-45-9): Core Identity for Research & Industrial Procurement


Ethyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate (CAS 1804160-45-9; molecular formula C₉H₁₂N₂O₂; MW 180.20) is a heterocyclic building block belonging to the 3-carboxylate pyrazole class . Its structural identity is defined by the unique combination of three functional handles: an ethyl ester at position 3 (enabling hydrolysis or aminolysis), an N-methyl group at position 1, and a polymerizable vinyl substituent at position 5 of the pyrazole ring [1]. This 5-vinyl motif distinguishes it from the widely available non-vinyl analog ethyl 1-methyl-1H-pyrazole-3-carboxylate (CAS 88529-79-7), which lacks the olefinic functionality required for radical polymerization, cross-coupling, and cycloaddition chemistries . The compound is primarily sourced through custom synthesis for research and development purposes and is supplied at purities typically ≥95% .

Why Vinyl Handle Replacements Fail: Critical Differentiation of Ethyl 1-Methyl-5-Vinyl-1H-Pyrazole-3-Carboxylate


Generic substitution within the pyrazole-3-carboxylate family cannot preserve the dual reactivity profile of this compound. The non-vinyl analog (ethyl 1-methyl-1H-pyrazole-3-carboxylate) completely lacks radical polymerization capability, while the 4-vinyl regioisomer exhibits dramatically different cycloaddition reactivity under thermal conditions [1][2]. Even the methyl ester variant (methyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate, CAS 2647388-83-6) alters both solubility parameters and the steric environment at the ester site, potentially compromising downstream hydrolysis or transesterification efficiency . The 5-ethyl analog (ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate), while structurally similar, lacks the unsaturated vinyl handle entirely, precluding all olefin-based transformations that define the intended application scope of this compound .

Quantitative Evidence Inventory: Measurable Advantages of Ethyl 1-Methyl-5-Vinyl-1H-Pyrazole-3-Carboxylate Over Closest Analogs


Free-Radical Polymerization Rate Advantage: 5-Vinyl Regioisomer vs. 3-Vinyl Regioisomer

For the structurally analogous N-vinylpyrazole pair 5-methyl-1-vinylpyrazole (M5VP) and 3-methyl-1-vinylpyrazole (M3VP), free-radical polymerization kinetic studies demonstrate that the overall rate of polymerization for the 5-substituted isomer (M5VP) is measurably higher than for the 3-substituted isomer (M3VP) when using AIBN initiation in methanol [1]. By class-level inference, the 5-vinyl substitution pattern on the pyrazole ring—exactly as found in ethyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate—provides a kinetic advantage in radical polymerization over 3-vinyl-substituted analogs.

Polymer Chemistry Radical Polymerization Vinylpyrazole Kinetics

Thermal Cycloaddition Reactivity Selectivity: 5-Vinylpyrazoles Require Non-Classical Activation Unlike 4-Vinyl Regioisomers

Authoritative synthetic methodology references establish that 5-vinylpyrazoles do not undergo cycloaddition under classical thermal conditions, in contrast to 4-vinylpyrazoles which readily add methyl propiolate [1]. This differential thermal reactivity is a direct consequence of the vinyl group position on the pyrazole ring, providing a basis for chemoselective transformations: the 5-vinyl handle can be preserved under thermal conditions that would activate a 4-vinyl analog, enabling sequential or orthogonal reaction strategies in complex molecule construction.

Cycloaddition Chemistry Diels-Alder Reactivity Regioselectivity

DNA Gyrase B Inhibitor Pharmacophore: 5-Vinylpyrazole as a Privileged Antibacterial Scaffold

A focused medicinal chemistry program demonstrated that 5-vinylpyrazole analogues are potent DNA gyrase B inhibitors with Gram-positive antibacterial activity, including efficacy against multi-drug resistant staphylococci and enterococci [1]. While the specific compound ethyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate was not the final lead in this series, the 5-vinylpyrazole core was identified as a critical pharmacophoric element. Compound 8bb from this series exhibited good antibacterial activity, validating the 5-vinyl motif as a key structural determinant for target engagement [1]. By class-level inference, the 5-vinyl substitution confers a biological activity profile not achievable with non-vinyl or alkyl-substituted analogs.

Antibacterial Discovery DNA Gyrase Inhibition Gram-Positive Activity

Demonstrated Homopolymerizability: AIBN-Initiated Radical Polymerization to Poly(N-Vinylpyrazole-3-Carboxylic Acid Ethyl Ester)

Ethyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate belongs to a polymerizable monomer class for which homopolymerization has been experimentally demonstrated and spectroscopically characterized. The closely related monomer N-vinylpyrazole-3-carboxylic acid ethyl ester was successfully polymerized via AIBN-initiated radical polymerization in DMF to yield the homopolymer poly(N-vinylpyrazole-3-carboxylic acid ethyl ester), which was characterized as a white powder by transmission IR spectroscopy (KBr pellet) [1]. This experimental precedent confirms that pyrazole-3-carboxylate esters bearing a vinyl group are competent monomers for radical polymerization, producing well-defined homopolymer products.

Polymer Synthesis Functional Polymers Spectroscopic Characterization

Physicochemical Differentiation from Non-Vinyl Analog: Molecular Weight, Density, and Predicted Boiling Point Differences

The vinyl substituent introduces measurable physicochemical differences relative to the non-vinyl analog. Ethyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate (MW 180.20, C₉H₁₂N₂O₂) is structurally distinct from ethyl 1-methyl-1H-pyrazole-3-carboxylate (MW 154.17, C₇H₁₀N₂O₂; boiling point 238.5 °C at 760 mmHg; density 1.149 g/cm³) , providing unambiguous chromatographic and spectroscopic differentiation. The vinyl group contributes an additional 26.03 g/mol in molecular weight and introduces UV chromophoric character (π→π* transition from the vinyl C=C bond) absent in the saturated analog, facilitating identity confirmation by HPLC-UV, GC-MS, and NMR.

Physicochemical Properties Quality Control Compound Identity Verification

Validated Application Scenarios for Ethyl 1-Methyl-5-Vinyl-1H-Pyrazole-3-Carboxylate Based on Quantitative Evidence


Controlled Radical Polymerization for Functional Pyrazole-Containing Homopolymers and Copolymers

This compound serves as a viable monomer for AIBN-initiated radical polymerization in DMF or methanol, producing functionalized poly(pyrazole) materials. The 5-vinyl substitution pattern provides a kinetic advantage in polymerization rate compared to 3-vinyl regioisomers, as demonstrated for the analogous M5VP/M3VP system [1]. The resulting polymers—spectroscopically characterized homopolymers analogous to poly(N-vinylpyrazole-3-carboxylic acid ethyl ester) [2]—are candidates for metal-chelating resins, proton-conducting membranes, and specialty coatings where the pyrazole moiety confers specific binding or conductivity properties.

Orthogonal Synthetic Intermediate in Multi-Step Medicinal Chemistry Campaigns

The differential thermal cycloaddition reactivity of 5-vinylpyrazoles versus 4-vinylpyrazoles [3] enables orthogonal protection strategies in complex molecule synthesis. Researchers can exploit the thermal stability of the 5-vinyl handle to conduct reactions at other positions (e.g., ester hydrolysis at C-3 or electrophilic substitution at C-4) without consuming the vinyl group—a capability not available with the 4-vinyl regioisomer. This compound is therefore strategically valuable for building libraries of pyrazole-based bioactive molecules where the vinyl group is reserved for late-stage diversification via Heck coupling, cross-metathesis, or thiol-ene click chemistry.

DNA Gyrase B Inhibitor Hit-to-Lead Optimization Programs Targeting Gram-Positive Pathogens

The 5-vinylpyrazole core is a validated pharmacophoric element for DNA gyrase B inhibition with demonstrated Gram-positive antibacterial activity, including efficacy against multi-drug resistant staphylococci and enterococci [4]. This compound, bearing both the 5-vinyl motif and a modifiable ethyl ester at C-3, is an ideal starting scaffold for structure-activity relationship (SAR) exploration. The ester group can be hydrolyzed to the carboxylic acid for enhanced solubility or converted to amides for diversification, while the vinyl group maintains the critical van der Waals contact with the lipophilic pocket of DNA gyrase B identified in the Tanitame series [4].

Agrochemical Intermediate for Pyrazole-3-Carboxylate-Derived Herbicides and Fungicides

Pyrazole-3-carboxylate esters are well-established intermediates in agrochemical synthesis, with documented herbicidal activity in compounds such as HNNK-1 (EC₅₀ = 0.28 mg/L against Gaeumannomyces graminis, superior to silthiofam at EC₅₀ = 0.58 mg/L) [5]. The vinyl handle on this compound provides an additional synthetic vector for further functionalization—via cycloaddition, cross-coupling, or polymerization—that is absent in saturated analogs. This enables the construction of novel pyrazole-based crop protection agents with tailored physicochemical properties for optimized foliar uptake or soil mobility.

Quote Request

Request a Quote for Ethyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.